molecular formula C13H14N8OS2 B11181334 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11181334
M. Wt: 362.4 g/mol
InChI Key: VVZVNRPSDRGTBD-UHFFFAOYSA-N
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Description

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a unique combination of thiadiazole and triazine rings. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s intricate structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Thiadiazole to the Triazine Ring: The thiadiazole derivative is then reacted with a triazine precursor, such as cyanuric chloride, under controlled conditions to form the desired compound.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute chlorine atoms on the triazine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of triazine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells can lead to the development of new therapeutic drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the activity of essential enzymes in bacteria, leading to cell death. In anticancer applications, it can interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(phenyl)-1,3,5-triazine-2,4-diamine
  • 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The presence of the 3-methoxyphenyl group in 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine provides unique electronic and steric properties that can enhance its biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H14N8OS2

Molecular Weight

362.4 g/mol

IUPAC Name

6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H14N8OS2/c1-22-8-4-2-3-7(5-8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19)

InChI Key

VVZVNRPSDRGTBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N

Origin of Product

United States

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